

A Technical Guide to Commercially Available Bisphenol AP-d5 Standards for Researchers

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Compound of Interest

Compound Name: Bisphenol AP-d5

Cat. No.: B12424444

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For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol AP (BPAF), an emerging endocrine-disrupting chemical, is of paramount importance. The use of a stable isotope-labeled internal standard, such as **Bisphenol AP-d5** (BPAF-d5), is critical for achieving reliable and precise results in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth overview of commercially available BPAF-d5 standards, their key characteristics, and a detailed experimental protocol for their application.

Commercially Available Bisphenol AP-d5 Standards

A variety of chemical suppliers offer **Bisphenol AP-d5** for research and analytical purposes. The quality and characterization of these standards are crucial for experimental success. Below is a summary of commercially available BPAF-d5 standards. While specific lot-to-lot variability exists, this table provides a comparative overview based on currently available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) from the suppliers for the most accurate information.

Supplier	Catalog Number	Product Name	Format	Purity	Isotopic Enrichment	Additional Information
MedchemExpress	HY-W008628S	Bisphenol AP-d5	Solid	Request CoA	Request CoA	CAS: 2469555-57-3, M.W.: 295.39, Formula: C ₂₀ H ₁₃ D ₅ O ₂ . [1] [2]
LGC Standards	TRC-B519488	Bisphenol AP-d5	Solid	Request CoA	Request CoA	Product of Toronto Research Chemicals. Available in 1 mg and 10 mg pack sizes.
A Chemtek	MSK8755D 5	Bisphenol AP-d5	Solid	>98%	Request CoA	CAS: 2469555-57-3, M.W.: 295.39, Formula: C ₂₀ H ₁₃ D ₅ O ₂ .
AccuStandard	BPA-AP-S-D5	Bisphenol AP-d5	Solution	Request CoA	Request CoA	Provided as a solution in a specified solvent.
Chiron	1095-d5	Bisphenol AP-d5	Solid	Request CoA	Request CoA	Custom synthesis and

standards
available.

Experimental Protocol: Quantification of Bisphenol AP in Biological Matrices using BPAF-d5 Internal Standard

This section outlines a typical experimental workflow for the extraction and quantification of Bisphenol AP from a biological matrix (e.g., plasma, urine) using BPAF-d5 as an internal standard, followed by UPLC-MS/MS analysis.

Sample Preparation (Solid-Phase Extraction - SPE)

- **Sample Pre-treatment:** To 1 mL of the biological sample, add 10 μ L of a 1 μ g/mL BPAF-d5 internal standard solution in methanol. For urine samples, an enzymatic hydrolysis step with β -glucuronidase/sulfatase is recommended to measure total BPAF (conjugated and unconjugated).
- **Acidification:** Acidify the sample to pH 4-5 with acetic acid.
- **SPE Cartridge Conditioning:** Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 60 mg) sequentially with 3 mL of methanol and 3 mL of deionized water.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
- **Washing:** Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.
- **Drying:** Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
- **Elution:** Elute the analytes with 3 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water).

UPLC-MS/MS Analysis

- Chromatographic System: A high-performance UPLC system.
- Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-5 min: Linear gradient from 30% to 95% B
 - 5-6 min: Hold at 95% B
 - 6-6.1 min: Return to 30% B
 - 6.1-8 min: Equilibrate at 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Bisphenol AP: Precursor ion $[M-H]^- \rightarrow$ Product ion (specific fragment)
 - **Bisphenol AP-d5**: Precursor ion $[M-H]^- \rightarrow$ Product ion (specific fragment)

- (Note: Specific MRM transitions should be optimized by infusing individual standard solutions into the mass spectrometer.)
- Data Analysis: Quantify Bisphenol AP by calculating the peak area ratio of the analyte to the BPAF-d5 internal standard and comparing it to a calibration curve prepared in a matrix-matched blank.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Bisphenol AP using BPAF-d5.

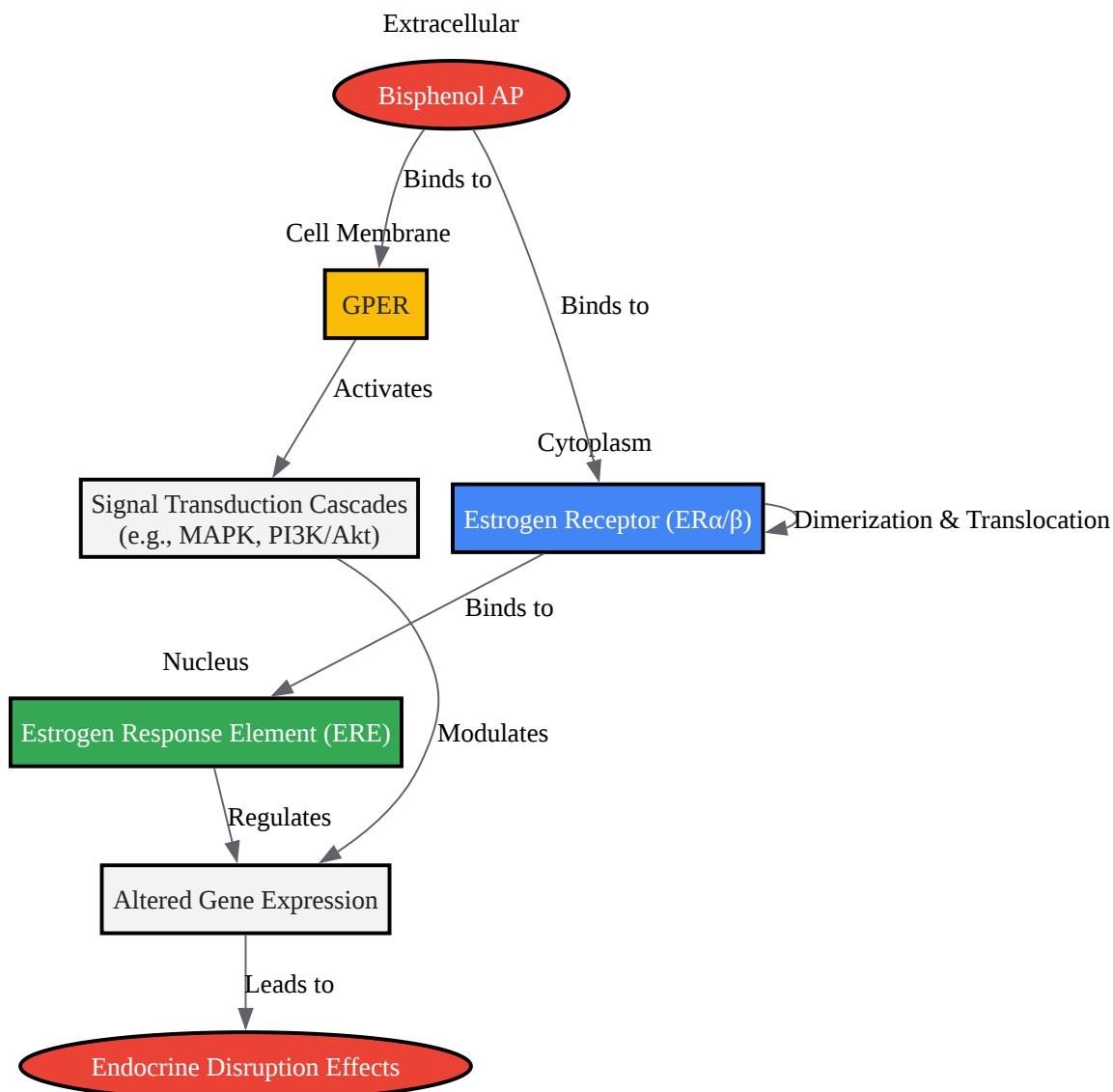


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Figure 1: Analytical workflow for Bisphenol AP quantification.

Endocrine Disrupting Signaling Pathway of Bisphenol AP

Bisphenol AP, similar to its well-studied analog Bisphenol A (BPA), is considered an endocrine-disrupting chemical. It can interfere with normal hormonal signaling pathways, primarily by interacting with estrogen receptors. The diagram below illustrates a plausible signaling pathway for Bisphenol AP's endocrine-disrupting effects.



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Figure 2: Bisphenol AP endocrine disruption pathway.

In conclusion, the availability of high-purity **Bisphenol AP-d5** standards is essential for the accurate monitoring and risk assessment of Bisphenol AP. The provided experimental protocol and workflow diagrams serve as a comprehensive guide for researchers in this field. It is imperative to obtain and review the Certificate of Analysis for any standard to ensure the quality and reliability of experimental data.

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References

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